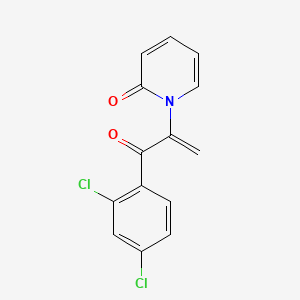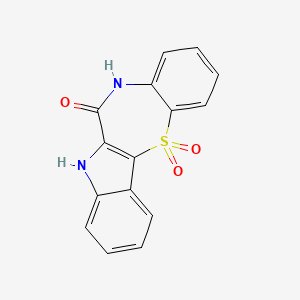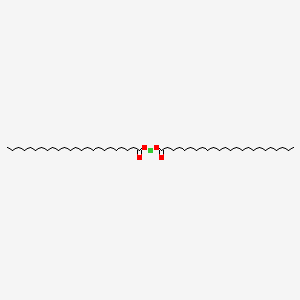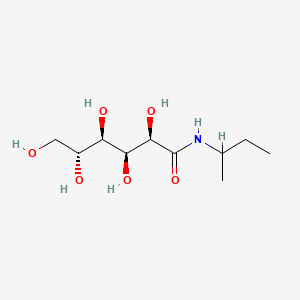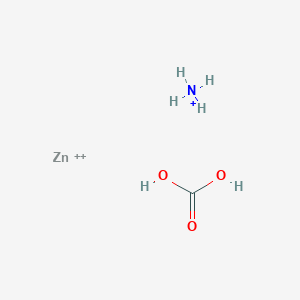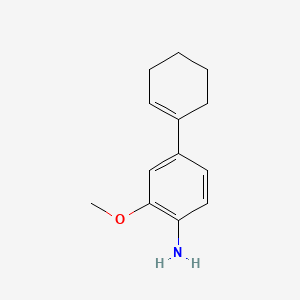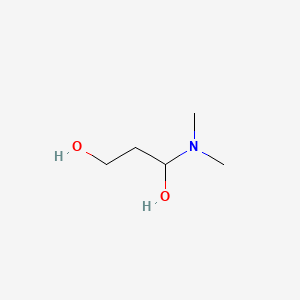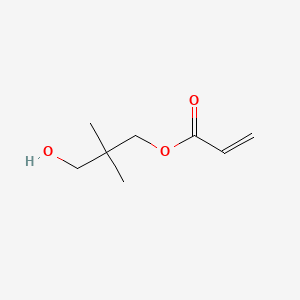
Hydroxyiron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyiron(2+), also known as iron(II) hydroxide, is a chemical compound with the formula Fe(OH)₂. It is a greenish-white solid that is sparingly soluble in water. This compound is of interest due to its role in various chemical and environmental processes, including its use in water treatment and as a precursor to other iron compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxyiron(2+) can be synthesized through the reaction of iron(II) salts with alkaline solutions. A common method involves the reaction of iron(II) sulfate (FeSO₄) with sodium hydroxide (NaOH) under anaerobic conditions to prevent oxidation:
FeSO4+2NaOH→Fe(OH)2+Na2SO4
Industrial Production Methods
Industrial production of hydroxyiron(2+) typically involves similar precipitation reactions but on a larger scale. The process is carefully controlled to maintain the purity and prevent the oxidation of iron(II) to iron(III).
Análisis De Reacciones Químicas
Types of Reactions
Hydroxyiron(2+) undergoes several types of chemical reactions, including:
- In the presence of oxygen, hydroxyiron(2+) can be oxidized to form iron(III) hydroxide:
Oxidation: 4Fe(OH)2+O2+2H2O→4Fe(OH)3
Under anaerobic conditions, hydroxyiron(2+) can be reduced to form magnetite (Fe₃O₄) and hydrogen gas:Reduction: 3Fe(OH)2→Fe3O4+H2+2H2O
Common Reagents and Conditions
Common reagents used in reactions with hydroxyiron(2+) include oxidizing agents like oxygen and reducing agents like hydrogen. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of hydroxyiron(2+) include iron(III) hydroxide and magnetite, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Hydroxyiron(2+) has several scientific research applications, including:
Water Treatment: It is used as an adsorbent for removing heavy metals and other contaminants from water.
Environmental Remediation: Hydroxyiron(2+) is employed in the remediation of contaminated soils and groundwater.
Catalysis: It serves as a catalyst in various chemical reactions, including the synthesis of organic compounds.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Mecanismo De Acción
The mechanism of action of hydroxyiron(2+) involves its ability to undergo redox reactions. In water treatment, for example, hydroxyiron(2+) can adsorb contaminants through ion exchange and surface complexation processes . The molecular targets and pathways involved include the interaction of hydroxyiron(2+) with various ions and molecules in the environment, leading to the formation of stable complexes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to hydroxyiron(2+) include:
Iron(III) hydroxide (Fe(OH)₃): A brown solid that forms under oxidizing conditions.
Magnetite (Fe₃O₄): A black magnetic mineral that forms under reducing conditions.
Iron(II) carbonate (FeCO₃): A white solid that forms in the presence of carbonate ions.
Uniqueness
Hydroxyiron(2+) is unique due to its specific redox properties and its ability to form stable complexes with various contaminants. This makes it particularly useful in environmental and industrial applications where other iron compounds may not be as effective.
Propiedades
Número CAS |
12299-69-3 |
|---|---|
Fórmula molecular |
FeH2O+2 |
Peso molecular |
73.86 g/mol |
Nombre IUPAC |
iron(2+);hydrate |
InChI |
InChI=1S/Fe.H2O/h;1H2/q+2; |
Clave InChI |
ITHCMTBUBRIKKJ-UHFFFAOYSA-N |
SMILES canónico |
O.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


